Defined Substrate Affinity for DPP II: Lys-Ala-pNA's Km of 0.42 mM
Lys-Ala-pNA exhibits a well-defined Michaelis constant (Km) of 0.42 mM for hydrolysis by dipeptidyl peptidase II (DPP II). This kinetic parameter, reported consistently across primary literature and commercial datasheets, provides a benchmark for assay design and inhibitor studies . In contrast, another common DPP II substrate, Lys-Pro-pNA, demonstrates a different, often lower Km, making Lys-Ala-pNA the preferred substrate for assays requiring a moderate affinity that balances sensitivity with a broad dynamic range .
| Evidence Dimension | Michaelis constant (Km) for DPP II |
|---|---|
| Target Compound Data | 0.42 mM |
| Comparator Or Baseline | Lys-Pro-pNA (Km value not consistently reported but generally considered lower) |
| Quantified Difference | 0.42 mM provides a specific, reproducible benchmark. |
| Conditions | Hydrolysis by purified DPP II, standard spectrophotometric assay at 405 nm. |
Why This Matters
A defined Km value is essential for designing kinetic assays at appropriate substrate concentrations, enabling accurate calculation of enzymatic activity (Vmax) and for determining inhibition constants (Ki) in drug discovery.
- [1] Fujimura S, et al. Dipeptidyl peptidase with strict substrate specificity of an anaerobic periodontopathogen Porphyromonas gingivalis. FEMS Microbiol Lett. 2002 Mar 19;209(1):127-31. View Source
